molecular formula C16H20BNO5S B1472993 (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704121-70-9

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No.: B1472993
CAS No.: 1704121-70-9
M. Wt: 349.2 g/mol
InChI Key: XTBYPCDQRZNITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C16H20BNO5S and its molecular weight is 349.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids, which can interact with hydroxyl groups in biological targets . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and the nature of its interactions with these targets. As a boronic acid, it has the potential to modulate the activity of its targets by forming reversible covalent bonds with them .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored .

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methylsulfamoyl]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO5S/c1-11-8-14(17(19)20)9-12(2)16(11)24(21,22)18-10-13-4-6-15(23-3)7-5-13/h4-9,18-20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBYPCDQRZNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
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(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
Reactant of Route 6
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(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.